molecular formula C9H17NO2 B2709737 (S)-1-Isopropyl-piperidine-2-carboxylic acid CAS No. 1141826-51-8

(S)-1-Isopropyl-piperidine-2-carboxylic acid

Cat. No.: B2709737
CAS No.: 1141826-51-8
M. Wt: 171.24
InChI Key: QFLCTAXQTJMMJD-QMMMGPOBSA-N
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Description

(S)-1-Isopropyl-piperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted at the second position by a carboxylic acid group and at the first position by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isopropyl-piperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Chiral Resolution:

    Substitution Reactions: The isopropyl group is introduced at the first position of the piperidine ring through substitution reactions, often using isopropyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions, which can involve the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Isopropyl-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-Isopropyl-piperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Isopropyl-piperidine-2-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-Methyl-piperidine-2-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-Piperidinecarboxylic acid: Lacks the isopropyl substitution at the first position.

Uniqueness

(S)-1-Isopropyl-piperidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both an isopropyl group and a carboxylic acid group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-1-propan-2-ylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCTAXQTJMMJD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141826-51-8
Record name N-isopropyl-L-2-piperidinecarboxylic acid
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